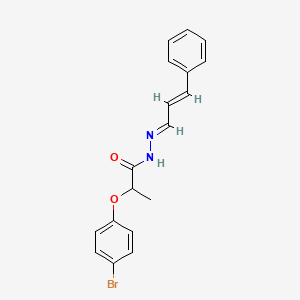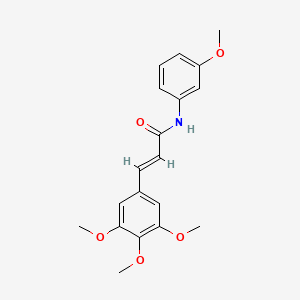
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide, also known as BPN-15606, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BPN-15606 belongs to a class of compounds known as small molecules, which have a wide range of applications in the field of medicine and drug development.
Mechanism of Action
The mechanism of action of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by increasing the levels of a neurotransmitter called acetylcholine in the brain. Acetylcholine is involved in several cognitive processes, including memory and learning. By increasing the levels of acetylcholine, 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. These effects are thought to be due to the compound's ability to increase the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide in lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for researchers studying the disease. However, one limitation of using 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide. One area of research could focus on optimizing the synthesis process to make the compound more readily available for use in lab experiments. Another area of research could explore the potential therapeutic applications of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide and its effects on the brain.
Synthesis Methods
The synthesis of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 3-aminobenzamide with benzoyl chloride to form 3-(benzoylamino)benzamide. This compound is then reacted with 3-pyridinemethylamine to form the final product, 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide. The synthesis of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide has been the subject of several scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the compound's ability to improve cognitive function in individuals with Alzheimer's disease. Studies have shown that 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide can improve memory and learning in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-benzamido-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-6-5-11-21-13-15)17-9-4-10-18(12-17)23-20(25)16-7-2-1-3-8-16/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTAUHGFKNJRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(phenylcarbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)



![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)


![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)